(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine
Description
(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine is a chiral primary amine characterized by a benzene ring substituted with bromine (Br) at position 2, methoxy (OMe) at position 5, and an ethanamine group at position 1. The (R)-configuration at the chiral center distinguishes it from its enantiomer, (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
HJOPCDKLJNZKIA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine typically involves the bromination of 5-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-5-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxyphenethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5-Methoxyphenethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Bromo-5-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes critical differences between (R)-1-(2-Bromo-5-methoxyphenyl)ethanamine and similar compounds, focusing on substituent positions, molecular properties, and stereochemistry:
Physicochemical Properties
- Solubility: The methoxy group increases hydrophilicity compared to non-polar analogs like (R)-1-(2-bromophenyl)ethanamine. Halogen substituents (Br, Cl) may reduce aqueous solubility due to increased molecular weight and hydrophobicity.
- Stability : Hydrochloride salts (e.g., CAS 1217464-96-4 ) enhance stability and crystallinity, facilitating storage and handling.
Biological Activity
(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, therapeutic implications, and comparisons with structurally similar compounds.
- Molecular Formula : C9H12BrN
- Molecular Weight : Approximately 214.10 g/mol
- Structural Features : The compound features a bromine atom and a methoxy group on the phenyl ring, which significantly influence its chemical properties and biological activities.
The primary biological activity of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine is linked to its interaction with neurotransmitter systems. Preliminary studies indicate that it may affect the release or uptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions suggest potential implications in mood regulation and other physiological processes.
Neurotransmitter Interaction
- Serotonin : May enhance serotonin release, influencing mood and emotional states.
- Dopamine : Potential dopaminergic activity could contribute to effects on motivation and reward pathways.
- Norepinephrine : Possible modulation of norepinephrine levels may affect arousal and stress responses.
Therapeutic Potential
While comprehensive clinical data is still lacking, initial findings suggest that (R)-1-(2-bromo-5-methoxyphenyl)ethanamine could have therapeutic applications in treating mood disorders or conditions related to neurotransmitter imbalances. Further research is needed to substantiate these claims through rigorous clinical trials.
Comparison with Similar Compounds
The unique substitution pattern of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine distinguishes it from other similar compounds. Below is a comparative analysis highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromo-2-methoxyphenyl)ethanamine | Bromine and methoxy group on different positions | Different pharmacological profile due to substitution pattern |
| 2-(5-Bromo-2-methoxyphenyl)ethanamine | Similar brominated structure | Variations in biological activity due to position of substituents |
| 1-Bromo-2-(methoxymethoxy)ethane | Contains methoxymethyl instead of methoxy | Different reactivity and application potential |
| 2-Bromoethylamine | Lacks aromatic ring | More basic properties compared to aromatic derivatives |
This table illustrates how the specific substitution pattern on the benzene ring of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine influences both its chemical reactivity and biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Research into (R)-1-(2-bromo-5-methoxyphenyl)ethanamine is still in preliminary stages. However, several studies have highlighted its potential:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in modulating mood-related pathways, suggesting potential use in antidepressant therapies.
- Comparative Analyses : Studies comparing this compound with other phenethylamines have indicated that its specific structural features may confer unique pharmacological properties that warrant further exploration.
- In Vitro Studies : Initial in vitro tests indicate that (R)-1-(2-bromo-5-methoxyphenyl)ethanamine may exhibit selective activity against certain receptor types, although detailed mechanisms remain to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
